molecular formula C22H17ClN4O4 B2588837 2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide CAS No. 1216915-70-6

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide

Cat. No. B2588837
CAS RN: 1216915-70-6
M. Wt: 436.85
InChI Key: JLAYEEGSPIZOKO-UHFFFAOYSA-N
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Description

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C22H17ClN4O4 and its molecular weight is 436.85. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of novel compounds, including those with complex structures such as pyrrole derivatives, pyrazolines, and acetamides, often involves multifaceted chemical reactions, demonstrating the compound's relevance in developing new chemical entities. Studies highlight the synthesis of new compounds with potential for further chemical modifications and applications in various domains, including medicinal chemistry (Sebhaoui et al., 2020), (Sunder & Maleraju, 2013).

Antioxidant and Antimicrobial Activities

  • The antioxidant and antimicrobial activities of synthesized compounds underscore their potential therapeutic benefits. By analyzing the chemical structures and modifications, researchers aim to identify compounds with enhanced biological activities, contributing to the development of new drugs and treatments (Pandya et al., 2019).

Antitumor and Anti-inflammatory Properties

  • The synthesis and evaluation of compounds with antitumor and anti-inflammatory activities highlight the potential of these chemical entities in addressing critical health issues. By exploring the bioactivity of novel acetamide, pyrrole, and pyrrolopyrimidine derivatives, researchers contribute to the search for new therapeutic options for cancer and inflammation (Alqasoumi et al., 2009).

Pharmacological Applications

  • The pharmacological evaluation of synthesized compounds, including their potential as antipsychotic agents, provides insight into their utility in treating psychiatric disorders. Research into the behavioral and molecular effects of these compounds lays the foundation for the development of novel therapeutic agents (Wise et al., 1987).

Drug Development

  • Investigations into the drug-likeness, in vitro microbial activity, and the synthesis of dihydropyrrolone conjugates advance our understanding of the pharmacokinetic and pharmacodynamic properties of new chemical entities. This research is pivotal in identifying candidates for further development into clinically relevant drugs (Pandya et al., 2019).

properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(2-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O4/c23-16-4-2-1-3-15(16)11-24-21(28)12-26-7-8-27-18(22(26)29)10-17(25-27)14-5-6-19-20(9-14)31-13-30-19/h1-10H,11-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLAYEEGSPIZOKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C=CN(C(=O)C4=C3)CC(=O)NCC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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